Fipronil-sulfide Fipronil-sulfide Fipronil sulfide is a degradation product of the broad spectrum insecticide fipronil, which is found to be toxic to a variety of non-target organisms.
Fipronil-sulfide is a member of the class of pyrazoles that is 1H-pyrazole that is substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfanyl, and amino groups, respectively. It is a metabolite of the agrochemical fipronil. It has a role as a marine xenobiotic metabolite. It is a member of pyrazoles, a dichlorobenzene, a member of (trifluoromethyl)benzenes, an organic sulfide and a nitrile.
Brand Name: Vulcanchem
CAS No.: 120067-83-6
VCID: VC21348549
InChI: InChI=1S/C12H4Cl2F6N4S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2
SMILES: C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F
Molecular Formula: C12H4Cl2F6N4S
Molecular Weight: 421.1 g/mol

Fipronil-sulfide

CAS No.: 120067-83-6

Cat. No.: VC21348549

Molecular Formula: C12H4Cl2F6N4S

Molecular Weight: 421.1 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fipronil-sulfide - 120067-83-6

Description Fipronil sulfide is a degradation product of the broad spectrum insecticide fipronil, which is found to be toxic to a variety of non-target organisms.
Fipronil-sulfide is a member of the class of pyrazoles that is 1H-pyrazole that is substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfanyl, and amino groups, respectively. It is a metabolite of the agrochemical fipronil. It has a role as a marine xenobiotic metabolite. It is a member of pyrazoles, a dichlorobenzene, a member of (trifluoromethyl)benzenes, an organic sulfide and a nitrile.
CAS No. 120067-83-6
Molecular Formula C12H4Cl2F6N4S
Molecular Weight 421.1 g/mol
IUPAC Name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile
Standard InChI InChI=1S/C12H4Cl2F6N4S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2
Standard InChI Key FQXWEKADCSXYOC-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F
Appearance White Solid
Melting Point 167-169 °C

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